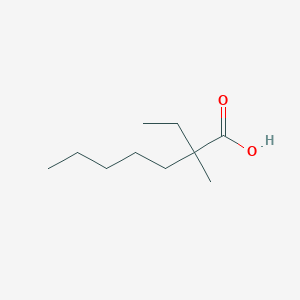

2-乙基-2-甲基庚酸

描述

2-Ethyl-2-methylheptanoic acid, also known as 2-ethylhexanoic acid (2-EHA), is an industrial chemical primarily used as a plasticizer and in the production of wood preservatives. It is a known metabolite of phthalates and has been the subject of various studies due to its presence in the environment and potential human exposure .

Synthesis Analysis

The synthesis of 2-EHA can occur through the oxidation of 2-ethylhexanal in the liquid phase with oxygen. This process has been studied at different temperatures and with various catalysts, including transition metal soaps. The main product of this oxidation is 2-EHA, with side-products such as 3-heptyl formate, 3-heptanol, 3-heptanone, and heptane . Additionally, 2-EHA has been used as a solvent-catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing its versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-EHA and its metabolites has been analyzed using mass spectrometry. Studies have provided mass spectra for 2-EHA and related compounds, including their methyl esters. These analyses are crucial for the identification and quantification of 2-EHA in various mixtures .

Chemical Reactions Analysis

2-EHA undergoes beta-oxidation, which is a major catabolic pathway for this compound in humans. The beta-oxidation of 2-EHA leads to the formation of several metabolites, including 3-oxo-2-ethylhexanoic acid, which has been identified as a major urinary metabolite . Other metabolites such as 2-ethyl-1,6-hexanedioic acid and 5-hydroxyEHA have also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-EHA have been studied in the context of human exposure and metabolism. Gas chromatographic methods have been developed to determine 2-EHA in urine, which is important for evaluating exposure levels, especially in occupational settings. The detection and quantification of 2-EHA involve derivatization to its pentafluorobenzyl ester followed by analysis using electron capture detection . The metabolism of related compounds, such as methyl n-amyl ketone (2-heptanone), has been studied in rats, revealing that these compounds can bind to DNA and incorporate into liver proteins, indicating potential anabolic and catabolic pathways .

科学研究应用

代谢和毒代动力学

对邻苯二甲酸酯的已知代谢产物2-乙基己酸的代谢研究表明,在人体中,其主要降解途径是β-氧化。主要的最终尿液代谢产物被确定为3-氧代-2-乙基己酸,需要对尿液提取物进行立即甲基化以进行准确分析。这些研究有助于更好地理解与2-乙基-2-甲基庚酸(Stingel et al., 2007)结构相似的物质的代谢。

抗氧化和抗炎性质

对红海藻刺叶海鞘的研究导致了一种高度氧化的2H-香豆素衍生物的分离。这种化合物显示出显著的抗氧化和抗炎性质,包括环氧化酶和脂氧合酶抑制活性。这些发现表明类似结构在抗炎和抗氧化疗法中的潜在应用(Makkar & Chakraborty, 2018)。

化学合成和催化

在化学合成领域,2-乙基-2-甲基庚酸及相关结构已被以各种方式应用。例如,其作为合成1,2,4,5-四取代咪唑的双溶剂催化剂的作用已被探讨。这种方法突出了在高效和可持续的化学合成中使用环保、低成本和商业可获得试剂(Hekmatshoar et al., 2015)。

安全和危害

“2-Ethyl-2-methylheptanoic acid” is considered hazardous. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

The primary targets of 2-Ethyl-2-methylheptanoic acid are currently unknown. The compound is a derivative of heptanoic acid, which is a fatty acid .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Fatty acids generally interact with their targets by binding to them, which can alter the target’s activity . This can lead to changes in cellular processes, such as metabolism or signal transduction .

Biochemical Pathways

As a fatty acid derivative, it may be involved in lipid metabolism . Fatty acids are key components of cell membranes and are also used for energy storage and signaling . Therefore, changes in fatty acid levels can have broad effects on cellular function .

Pharmacokinetics

Fatty acids are generally well-absorbed and can be distributed throughout the body . They are metabolized in the liver and can be excreted in the urine or feces . These properties can affect the compound’s bioavailability, or the amount of the compound that is able to reach its targets .

Result of Action

Changes in fatty acid levels can affect a variety of cellular processes, including membrane fluidity, signal transduction, and energy storage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-2-methylheptanoic acid. For example, the presence of other compounds can affect its absorption and distribution . Additionally, changes in pH or temperature can affect its stability .

属性

IUPAC Name |

2-ethyl-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-10(3,5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCIQOVSDDBEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564200, DTXSID40866147 | |

| Record name | 2-Ethyl-2-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_40514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31080-38-3 | |

| Record name | 2-Ethyl-2-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)